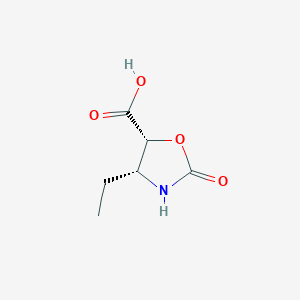
SOLVENT RED 195
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Solvent Red 195: is a high-performance monoazo solvent dye known for its vibrant, bright bluish-red hue. It is primarily used for coloring hard rubber and plastic products due to its excellent lightfastness, heat stability, acid and alkali resistance, and solvent resistance . The chemical name for this compound is methyl 4-cyano-5-[(5-cyano-2,6-bis(3-methoxypropyl)amino]-4-methyl-3-pyridyl]azo]-3-methyl-2-thenoate .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Solvent Red 195 involves a multi-step synthetic process. The primary steps include:
Synthesis of 4-cyano-5-methyl-2-pyridine azo-3-methyl-2-thiophene carboxylic acid methyl ester: .
Nucleophilic substitution reaction: to introduce 3-methoxypropylamine at the azo position.
Cyanation reaction: to convert the amino groups at the 2,6-positions into cyano groups.
Industrial Production Methods: In industrial settings, this compound is produced using diazonium auxiliary agents as raw materials. The diazo-reaction occurs with nitrosyl sulfuric acid in sulfuric acid, followed by the addition of diazol ionic liquid stabilizers. The resulting diazonium hydrolyzate undergoes a coupling reaction with coupling auxiliary agents to generate this compound .
Análisis De Reacciones Químicas
Types of Reactions: Solvent Red 195 undergoes various chemical reactions, including:
Oxidation: This reaction can alter the dye’s color properties.
Reduction: This reaction can break down the azo bond, leading to decolorization.
Substitution: Nucleophilic substitution reactions can modify the functional groups attached to the dye molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite are used.
Substitution: Nucleophilic reagents like amines and alcohols are employed under controlled conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the dye.
Reduction: Amino derivatives resulting from the cleavage of the azo bond.
Substitution: Modified dye molecules with different functional groups.
Aplicaciones Científicas De Investigación
Solvent Red 195 has a wide range of applications in scientific research, including:
Chemistry: Used as a dye in various chemical processes and analytical techniques.
Biology: Employed in staining biological samples for microscopic analysis.
Medicine: Utilized in the development of diagnostic tools and imaging agents.
Industry: Widely used in the coloring of plastics, rubber, and other materials due to its excellent stability and resistance properties
Mecanismo De Acción
The mechanism of action of Solvent Red 195 involves its interaction with the molecular targets in the materials it colors. The dye molecules undergo physical adsorption onto the surface of the materials, forming stable interactions that result in vibrant and long-lasting coloration. The molecular pathways involved include the formation of hydrogen bonds and van der Waals forces between the dye molecules and the substrate .
Comparación Con Compuestos Similares
Solvent Red 195 is unique due to its high transparency, color intensity, and resistance properties. Similar compounds include:
Solvent Orange 60: Known for its use in dyeing plastic materials.
Solvent Red 23: Another monoazo dye with similar applications but different color properties.
Solvent Red 24: Used in similar applications but with variations in stability and resistance
This compound stands out due to its superior lightfastness, heat stability, and resistance to acids, alkalis, and solvents, making it a preferred choice for industrial applications .
Propiedades
Número CAS |
164251-88-1 |
|---|---|
Fórmula molecular |
C11H11NO |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(acetylamino)-4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B1170803.png)

